molecular formula C17H19FN2O B5411563 1-[1-(3,4-Dimethylphenyl)ethyl]-3-(2-fluorophenyl)urea

1-[1-(3,4-Dimethylphenyl)ethyl]-3-(2-fluorophenyl)urea

Cat. No.: B5411563
M. Wt: 286.34 g/mol
InChI Key: UWXDMFYSBVBCLY-UHFFFAOYSA-N
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Description

1-[1-(3,4-Dimethylphenyl)ethyl]-3-(2-fluorophenyl)urea is an organic compound with the molecular formula C17H19FN2O This compound is characterized by the presence of a urea functional group, which is bonded to both a 3,4-dimethylphenyl group and a 2-fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(3,4-Dimethylphenyl)ethyl]-3-(2-fluorophenyl)urea typically involves the reaction of 1-(3,4-dimethylphenyl)ethanone with 2-fluoroaniline in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate imine, which is subsequently hydrolyzed to yield the desired urea compound. Common reaction conditions include the use of solvents such as ethanol or methanol and temperatures ranging from 60°C to 80°C .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-[1-(3,4-Dimethylphenyl)ethyl]-3-(2-fluorophenyl)urea undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-[1-(3,4-Dimethylphenyl)ethyl]-3-(2-fluorophenyl)urea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[1-(3,4-Dimethylphenyl)ethyl]-3-(2-fluorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

  • 1-(3,4-Dimethylphenyl)-3-(2-fluorophenyl)urea
  • 3-(3,4-Dichlorophenyl)-1,1-dimethylurea

Comparison: Compared to similar compounds, 1-[1-(3,4-Dimethylphenyl)ethyl]-3-(2-fluorophenyl)urea is unique due to the presence of both dimethyl and fluorophenyl groups, which confer distinct chemical and biological properties. For instance, the fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate for drug development .

Properties

IUPAC Name

1-[1-(3,4-dimethylphenyl)ethyl]-3-(2-fluorophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O/c1-11-8-9-14(10-12(11)2)13(3)19-17(21)20-16-7-5-4-6-15(16)18/h4-10,13H,1-3H3,(H2,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWXDMFYSBVBCLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C)NC(=O)NC2=CC=CC=C2F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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